1'-Azaspiro[cyclopropane-1,2'-quinuclidin]-3'-amine
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Overview
Description
1’-Azaspiro[cyclopropane-1,2’-quinuclidin]-3’-amine is a unique compound characterized by its spirocyclic structure, which includes a cyclopropane ring fused to a quinuclidine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and structural novelty.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1’-Azaspiro[cyclopropane-1,2’-quinuclidin]-3’-amine typically involves the formation of the spirocyclic structure through cycloaddition reactions. One common method is the [2+2] cycloaddition of endocyclic alkenes with isocyanates, followed by reduction of the resulting β-lactam ring . Another approach involves the Corey–Chaykovsky reaction, where fluorene-9-one azine reacts with dimethyloxosulfonium methylide to yield the spirocyclic product .
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and concentration of reactants, as well as employing catalysts to enhance the reaction efficiency.
Chemical Reactions Analysis
Types of Reactions: 1’-Azaspiro[cyclopropane-1,2’-quinuclidin]-3’-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
1’-Azaspiro[cyclopropane-1,2’-quinuclidin]-3’-amine has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1’-Azaspiro[cyclopropane-1,2’-quinuclidin]-3’-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of these targets. The exact pathways involved depend on the specific biological context and the nature of the target .
Comparison with Similar Compounds
1-oxa-9-azaspiro[5.5]undecane: Known for its antituberculosis activity.
1-azaspiro[3.3]heptane: Used as a bioisostere of piperidine.
Spiro[cyclopropane-1,2’-steroids]: Exhibits various biological activities, including diuretic and antiandrogenic effects.
Uniqueness: 1’-Azaspiro[cyclopropane-1,2’-quinuclidin]-3’-amine stands out due to its unique spirocyclic structure, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C9H16N2 |
---|---|
Molecular Weight |
152.24 g/mol |
IUPAC Name |
spiro[1-azabicyclo[2.2.2]octane-2,1'-cyclopropane]-3-amine |
InChI |
InChI=1S/C9H16N2/c10-8-7-1-5-11(6-2-7)9(8)3-4-9/h7-8H,1-6,10H2 |
InChI Key |
XBQJVESDBKSTPY-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2CCC1C(C23CC3)N |
Origin of Product |
United States |
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